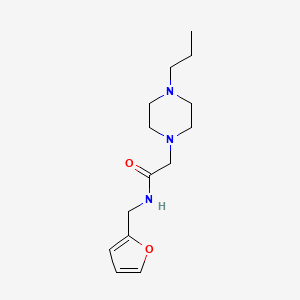![molecular formula C24H25N5O3 B5456978 1-cinnamoyl-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine](/img/structure/B5456978.png)
1-cinnamoyl-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cinnamoyl-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a piperazine derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 1-cinnamoyl-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins that are involved in cell growth and proliferation. It also induces apoptosis, which is programmed cell death.
Biochemical and Physiological Effects:
1-cinnamoyl-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes and proteins that are involved in cell growth and proliferation. It also induces apoptosis, which is programmed cell death. Studies have also shown that this compound has anti-inflammatory properties and can reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-cinnamoyl-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine in lab experiments is its potential applications in cancer research and neurodegenerative disorders. However, one of the limitations is that its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy.
Orientations Futures
There are several future directions for the research of 1-cinnamoyl-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine. One of the directions is to investigate its potential applications in other diseases such as diabetes and cardiovascular diseases. Another direction is to study its safety and efficacy in animal models and eventually in human clinical trials. Additionally, more research is needed to determine its mechanism of action and to develop more efficient synthesis methods.
Conclusion:
In conclusion, 1-cinnamoyl-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine is a promising compound that has potential applications in various fields, including cancer research and neurodegenerative disorders. Its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy. However, the future directions for the research of this compound are promising, and it may lead to the development of new treatments for various diseases.
Méthodes De Synthèse
1-cinnamoyl-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine can be synthesized using different methods. One of the most common methods is the reaction between 3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrobenzaldehyde and cinnamoylpiperazine in the presence of a suitable catalyst. The reaction takes place in a solvent such as ethanol or methanol and is usually carried out at room temperature. The product is then purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
1-cinnamoyl-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine has been studied for its potential applications in various fields. One of the most promising applications is in cancer research. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
(E)-1-[4-[3-(3,5-dimethylpyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl]-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3/c1-18-16-19(2)28(25-18)23-17-21(9-10-22(23)29(31)32)26-12-14-27(15-13-26)24(30)11-8-20-6-4-3-5-7-20/h3-11,16-17H,12-15H2,1-2H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPAMSKSRVOVSBW-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C(C=CC(=C2)N3CCN(CC3)C(=O)C=CC4=CC=CC=C4)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1C2=C(C=CC(=C2)N3CCN(CC3)C(=O)/C=C/C4=CC=CC=C4)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2,1,3-benzoxadiazol-5-ylmethyl)thio]-8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5456897.png)

![2-ethyl-1-[3-(3,4,5-trimethoxyphenyl)acryloyl]piperidine](/img/structure/B5456917.png)
![4-{4-[(3-nitrobenzyl)oxy]benzylidene}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5456920.png)
![7-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5456928.png)
![1-phenyltetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide](/img/structure/B5456936.png)
![4-[2-(dimethylamino)-6-ethylpyrimidin-4-yl]-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5456941.png)

![4-(4-bromobenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5456971.png)
![1-(1-adamantyl)-4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5456973.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-2-[3-(4-fluorophenyl)-5-isoxazolyl]azepane](/img/structure/B5456985.png)
![3-(3-chlorophenyl)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5456994.png)
![1-{6-[4-(hydroxymethyl)-4-(2-phenoxyethyl)piperidin-1-yl]pyridin-3-yl}ethanone](/img/structure/B5456997.png)
![N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-2-morpholin-4-yl-2-oxoacetamide](/img/structure/B5456999.png)